Product packaging for Ethanesulfonyl chloride, 2-fluoro-(Cat. No.:CAS No. 762-68-5)

Ethanesulfonyl chloride, 2-fluoro-

Cat. No.: B1359957
CAS No.: 762-68-5
M. Wt: 146.57 g/mol
InChI Key: OIMIESCACWPSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Development of Sulfonyl Halide Chemistry

The chemistry of sulfonyl halides, with the general formula RSO₂X, has a rich history, with sulfonyl chlorides being the most prominent members of this class. wikipedia.orgwikiwand.com Their reactivity, primarily centered on the electrophilic sulfur atom, allows for facile reactions with a wide array of nucleophiles, most notably amines and alcohols, to form sulfonamides and sulfonate esters, respectively. wikipedia.orgwikiwand.com This reactivity has made them indispensable reagents in organic synthesis for decades.

The stability of sulfonyl halides generally decreases as the halogen atom descends the group, with sulfonyl fluorides being the most stable and sulfonyl iodides being the least. wikipedia.org This stability trend has significant implications for their handling and reactivity. While sulfonyl chlorides offer a good balance of reactivity and stability for many applications, the development of methods to access and utilize other sulfonyl halides, including those with fluorine substituents on the alkyl or aryl backbone, has expanded the synthetic chemist's toolkit. nih.gov The synthesis of sulfonyl chlorides has traditionally been dominated by the conversion of sulfonic acids using dehydrating and chlorinating agents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). nih.gov More recent methods include the oxidation of thiols and their derivatives. organic-chemistry.orgnih.gov

Strategic Importance of Organofluorine Compounds in Synthetic Chemistry

The introduction of fluorine into organic molecules can have profound effects on their physical, chemical, and biological properties. mdpi.comresearchgate.net This has led to a surge in the development and application of organofluorine compounds, particularly within the pharmaceutical and agrochemical sectors. nih.govresearchgate.net It is estimated that over half of all agricultural chemicals contain carbon-fluorine bonds. nih.gov

The strategic incorporation of fluorine can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest covalent bonds, making it resistant to metabolic cleavage and thereby increasing the in vivo half-life of a drug. researchgate.net

Increased Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. mdpi.com

Modulation of pKa: The high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups, affecting a molecule's ionization state and its interaction with biological targets. researchgate.net

Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be critical for its binding to a receptor or enzyme. nih.gov

Position of 2-Fluoroethanesulfonyl Chloride in the Realm of Specialty Reagents

2-Fluoroethanesulfonyl chloride (FCH₂CH₂SO₂Cl) is a bifunctional reagent, possessing both a reactive sulfonyl chloride moiety and a fluorine atom. This dual functionality makes it a valuable specialty reagent for introducing the 2-fluoroethylsulfonyl group into various molecules. This group can be particularly desirable in the design of bioactive compounds, where the fluorine atom can impart the beneficial properties mentioned above.

The primary use of 2-fluoroethanesulfonyl chloride is as an intermediate in the synthesis of pharmaceuticals and agrochemicals. mdpi.com Its reaction with amines, for example, yields 2-fluoroethylsulfonamides, a structural motif found in some biologically active compounds. The synthesis of this reagent is typically achieved through the reaction of 2-fluoroethanesulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. mdpi.com

Interactive Table: Physicochemical Properties of 2-Fluoroethanesulfonyl Chloride

PropertyValue
Molecular Formula C₂H₄ClFO₂S
Molecular Weight 146.57 g/mol
Appearance Colorless liquid mdpi.com
Boiling Point 140-150 °C mdpi.com
Density ~1.34 g/cm³ mdpi.com

Note: The data in this table is compiled from various sources and should be considered approximate.

Current Research Landscape and Emerging Challenges in Fluoro-Sulfonyl Chemistry

The field of fluoro-sulfonyl chemistry is dynamic and expanding. A significant area of current research is the development of new and more efficient methods for the synthesis of sulfonyl fluorides, which are gaining prominence as highly selective and stable reagents. rsc.org The "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry, pioneered by K. Barry Sharpless and coworkers, has highlighted the unique reactivity of the S-F bond and has spurred the development of novel connectors for molecular synthesis. wuxiapptec.com

While much of the recent focus has been on sulfonyl fluorides, the development and application of other fluorinated sulfonyl halides, like 2-fluoroethanesulfonyl chloride, remain crucial. A key challenge is the development of more selective and milder methods for their synthesis and subsequent reactions. For instance, achieving regioselective reactions on complex molecules containing multiple nucleophilic sites is an ongoing area of investigation.

Furthermore, there is a growing interest in using sulfonyl-based reagents, including those with fluorine, as covalent inhibitors in drug discovery. rsc.orgnih.govnih.gov These compounds can form stable covalent bonds with specific amino acid residues in target proteins, leading to potent and prolonged biological effects. The reactivity of the sulfonyl group can be finely tuned by the electronic effects of substituents, such as the fluorine atom in 2-fluoroethanesulfonyl chloride, making them attractive candidates for the design of targeted covalent therapies. wuxiapptec.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4ClFO2S B1359957 Ethanesulfonyl chloride, 2-fluoro- CAS No. 762-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClFO2S/c3-7(5,6)2-1-4/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMIESCACWPSOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClFO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227058
Record name Ethanesulfonyl chloride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762-68-5
Record name Ethanesulfonyl chloride, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonyl chloride, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00227058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-fluoroethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodologies for the Chemical Synthesis of 2 Fluoroethanesulfonyl Chloride

Functional Group Interconversion Pathways

These synthetic routes begin with molecules that already contain the 2-fluoroethyl-sulfur framework and convert a pre-existing sulfur functional group into the target sulfonyl chloride. These methods are often high-yielding and represent the most common approaches to this class of compounds.

One of the most reliable and widely used methods for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acids or their salts (e.g., sodium 2-fluoroethanesulfonate). This transformation can be achieved using a variety of chlorinating agents.

Common reagents for this conversion include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂). Milder and more specialized reagents have also been developed to improve yields and substrate compatibility. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and 2,4,6-triazido-1,3,5-triazine-2,2,4,4,6,6-hexachloride (TAPC) have been shown to be extremely efficient chlorinating agents for converting sulfonic acids to sulfonyl chlorides under mild, often solvent-free, conditions. masterorganicchemistry.com The reaction with cyanuric chloride is typically performed in the presence of a base like N-methylmorpholine. masterorganicchemistry.com

Chlorinating AgentTypical ConditionsNotes
Thionyl Chloride (SOCl₂)Often used with a catalytic amount of DMF.A classic and widely available reagent.
Phosphorus Pentachloride (PCl₅)Can be used neat or in an inert solvent.A powerful but harsh chlorinating agent.
Phosphorus Oxychloride (POCl₃)Used as a reagent and/or solvent, sometimes at elevated temperatures.A common choice for aromatic sulfonic acids.
Cyanuric ChlorideDichloromethane, N-Methylmorpholine, 0°C to RT. masterorganicchemistry.comInexpensive, stable, and effective under mild conditions. masterorganicchemistry.com
TAPCSolvent-free grinding at room temperature.A highly efficient reagent affording excellent yields and short reaction times.

An alternative and practical approach starts with readily available 2-fluoroethyl halides. The halide can be converted into an S-(2-fluoroethyl)isothiourea salt by reaction with thiourea. This salt is then subjected to oxidative chlorination to yield 2-fluoroethanesulfonyl chloride. This method is advantageous as it avoids the handling of odorous thiols. pageplace.de

The oxidative chlorination of S-alkylisothiourea salts can be performed efficiently using N-chlorosuccinimide (NCS) in an aqueous medium or with other oxidants like sodium chlorite (B76162) (NaClO₂) or simply chlorine gas in water. pageplace.de These methods are often high-yielding, environmentally friendly, and scalable. pageplace.de The byproduct from the NCS reaction, succinimide, can often be recycled, adding to the sustainability of the process. pageplace.de

PrecursorOxidative SystemTypical YieldsKey Advantages
S-(2-fluoroethyl)isothiourea saltN-Chlorosuccinimide (NCS) / aq. MeCNGood to ExcellentEnvironmentally friendly, avoids odorous thiols, recyclable byproduct. pageplace.de
S-(2-fluoroethyl)isothiourea saltChlorine (Cl₂) / WaterGoodA direct and established method for various alkyl sulfonyl chlorides.
S-(2-fluoroethyl)isothiourea saltSodium Chlorite (NaClO₂)HighConvenient, safe, and environmentally benign.
2-Fluoroethyl thioacetatePotassium Poly(heptazine imide) / LightGood to ExcellentPhotocatalytic method applicable to various thio-derivatives. rsc.org

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of 2-fluoroethanesulfonyl chloride focuses on minimizing waste, reducing energy consumption, and using less hazardous substances. The design of synthetic pathways is guided by metrics that quantify the environmental performance of a chemical reaction.

Solvent-Free or Environmentally Benign Reaction Systems

A significant goal in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research into the synthesis of related sulfur compounds has demonstrated the feasibility of using more environmentally friendly solvent systems.

For instance, the synthesis of sulfonyl chlorides has been successfully carried out in aqueous media. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The oxidative chlorination of thiols and disulfides to their corresponding sulfonyl chlorides has been achieved using reagents like oxone in water, offering a safer and more sustainable alternative to traditional methods that rely on chlorinated solvents. researchgate.net While a specific solvent-free synthesis for 2-fluoroethanesulfonyl chloride is not yet widely documented, the principles demonstrated in the synthesis of other sulfonyl chlorides suggest a promising direction for future research. The development of a solvent-free or water-based synthesis would represent a significant advancement in the green production of this compound.

Another approach involves the use of recyclable catalysts in benign solvents. For example, the synthesis of (thio)ester derivatives, a related class of compounds, has been achieved using a recyclable iron(III) chloride catalyst in a solvent-free system, highlighting the potential for similar catalytic systems in sulfonyl chloride synthesis. organic-chemistry.org

Atom Economy and Efficiency in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process. The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product.

To illustrate the importance of atom economy, consider a hypothetical synthesis of 2-fluoroethanesulfonyl chloride. The analysis would involve calculating the molecular weights of all reactants and the desired product to determine the percentage of atoms from the starting materials that are utilized in the final molecule.

Table 1: Hypothetical Atom Economy Calculation for a Synthesis of 2-Fluoroethanesulfonyl Chloride

Reactant AReactant B-->Product (2-Fluoroethanesulfonyl Chloride)Byproduct(s)% Atom Economy
Formula & Molar MassFormula & Molar MassC₂H₄ClFO₂S Molar Mass: 146.57 g/mol Formula & Molar MassCalculated Value

Note: The specific reactants and byproducts would depend on the chosen synthetic route. This table serves as a template for analysis once a viable synthesis is established.

The pursuit of high atom economy in the synthesis of 2-fluoroethanesulfonyl chloride would involve selecting reactions that minimize the formation of byproducts. For example, addition reactions are generally more atom-economical than substitution or elimination reactions, which inherently generate byproducts. By focusing on synthetic strategies with high atom economy, the chemical industry can reduce waste at the source, leading to more sustainable and cost-effective manufacturing processes.

Reactivity and Mechanistic Investigations of 2 Fluoroethanesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

Nucleophilic substitution is a fundamental reaction class for sulfonyl chlorides, including 2-fluoroethanesulfonyl chloride. These reactions involve the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process is the cornerstone for the synthesis of a wide array of sulfonated derivatives. The general mechanism is often a bimolecular nucleophilic substitution (SN2-like) process at the sulfur atom.

Synthesis of Sulfonate Esters via Alcoholysis and Phenolysis

The synthesis of sulfonate esters from 2-fluoroethanesulfonyl chloride involves its reaction with alcohols (alcoholysis) or phenols (phenolysis). This reaction is analogous to the formation of sulfonamides, with the oxygen atom of the hydroxyl group acting as the nucleophile. The result is the formation of a 2-fluoroethanesulfonate ester and HCl.

The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine, which serves to catalyze the reaction and scavenge the generated HCl. The mechanism involves the attack of the alcohol or phenol (B47542) on the sulfonyl chloride, proceeding through a similar addition-elimination pathway as seen with amines to yield the corresponding ester. This method is a common strategy for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions.

Solvolytic Pathways and Solvent Effects on Reaction Kinetics

Solvolysis refers to a nucleophilic substitution reaction where the solvent acts as the nucleophile. For 2-fluoroethanesulfonyl chloride, solvolysis in hydroxylic solvents such as water, alcohols, or aqueous-organic mixtures would lead to the formation of 2-fluoroethanesulfonic acid or its corresponding esters.

The mechanism of solvolysis for alkanesulfonyl chlorides is generally considered to be a bimolecular (SN2) process. nih.gov This is supported by several lines of evidence from studies on related compounds like methanesulfonyl chloride and ethanesulfonyl chloride. nih.govnih.gov These studies show that the reaction rates are sensitive to the nucleophilicity of the solvent, and they exhibit large negative entropies of activation, which is consistent with an associative, ordered transition state. nih.gov

The extended Grunwald-Winstein equation is often used to analyze the solvolysis mechanisms of sulfonyl chlorides. nih.govresearchgate.net For related alkanesulfonyl chlorides, the application of this equation indicates a significant sensitivity to solvent nucleophilicity, further supporting an SN2 mechanism rather than a dissociative SN1 pathway involving a sulfonyl cation. nih.gov

Kinetic solvent isotope effect (KSIE) studies on the hydrolysis of methanesulfonyl chloride in H₂O and D₂O show values (kH₂O/kD₂O) around 1.5-1.7. nih.gov This is considered indicative of significant bond breaking in the transition state and is consistent with a bimolecular mechanism where the solvent is involved as a nucleophile in the rate-determining step. nih.gov It is expected that the solvolysis of 2-fluoroethanesulfonyl chloride would exhibit similar kinetic behavior.

Table 2: Expected Solvolysis Parameters for 2-Fluoroethanesulfonyl Chloride (by Analogy with Other Alkanesulfonyl Chlorides)

ParameterExpected Value/ObservationSignificance
Mechanism SN2Bimolecular, associative mechanism
Grunwald-Winstein m value Low (e.g., < 0.30 for MeSO₂Cl)Low sensitivity to solvent ionizing power
Grunwald-Winstein l value Significant (e.g., > 1.0)High sensitivity to solvent nucleophilicity
Kinetic Solvent Isotope Effect (kH₂O/kD₂O) > 1.5Indicates general-base catalysis by water
Entropy of Activation (ΔS‡) Large, negative valueConsistent with a highly ordered transition state

Elimination Reactions and the Generation of Reactive Intermediates

In addition to substitution at the sulfur center, 2-fluoroethanesulfonyl chloride can undergo elimination reactions under basic conditions. The presence of protons on the α-carbon (adjacent to the sulfonyl group) allows for the formation of highly reactive intermediates.

Base-Promoted Eliminations Leading to Fluoroethenesulfonyl Species

The treatment of 2-haloethanesulfonyl chlorides with a base can lead to an E2 elimination reaction. In the case of 2-fluoroethanesulfonyl chloride, a base would abstract a proton from the α-carbon, followed by the elimination of the chloride ion from the sulfonyl group. This pathway, however, is less common than elimination involving the β-substituent.

A more prominent elimination pathway for substrates like 2-fluoroethanesulfonyl chloride involves the abstraction of an α-proton by a base, followed by the elimination of the β-fluorine atom. However, the most studied base-promoted elimination in related halo-ethanesulfonyl chlorides is the formation of a sulfene (B1252967) intermediate. For 2-chloroethanesulfonyl chloride, reaction with a base like triethylamine (B128534) promotes a 1,2-elimination of HCl to form vinylsulfene, which can then be trapped. By analogy, a strong, non-nucleophilic base could potentially promote the elimination of HCl from 2-fluoroethanesulfonyl chloride, though the reactivity would be influenced by the C-F bond strength.

Studies on the Formation and Reactivity of Fluoro-Sulfene Intermediates

The most significant elimination pathway for alkanesulfonyl chlorides possessing an α-hydrogen is the base-induced elimination of HCl to form a highly reactive intermediate known as a sulfene (R¹R²C=SO₂). For 2-fluoroethanesulfonyl chloride, treatment with a tertiary amine base like triethylamine is expected to generate a fluoro-sulfene (FCH=SO₂).

The mechanism involves the abstraction of the proton α to the sulfonyl group by the base, with concurrent or subsequent expulsion of the chloride ion. Sulfenes are highly electrophilic and typically have very short lifetimes, reacting rapidly with any available nucleophiles or undergoing polymerization. The presence of the fluorine atom in fluoro-sulfene would render it highly reactive. If generated in the presence of nucleophiles like alcohols or amines, it would be trapped to form 2-fluoroethanesulfonate esters or sulfonamides, respectively. Mechanistic studies often rely on trapping experiments to provide evidence for the transient existence of these sulfene intermediates.

Electrophilic and Radical-Mediated Transformations

The reactivity of 2-fluoroethanesulfonyl chloride in electrophilic and radical-mediated transformations is a subject of interest due to the presence of the activating sulfonyl chloride group and the modifying influence of the fluorine atom. These reactions are pivotal in the synthesis of complex organosulfur and fluorinated compounds.

While specific studies on the addition of 2-fluoroethanesulfonyl chloride to unsaturated systems are not extensively documented in readily available literature, the general reactivity of sulfonyl chlorides provides a framework for understanding its potential transformations. Sulfonyl chlorides are known to react with alkenes and alkynes under various conditions, often initiated by radicals or transition metals. nih.gov

In a typical radical addition, a radical initiator would promote the homolytic cleavage of the S-Cl bond in 2-fluoroethanesulfonyl chloride, generating a 2-fluoroethanesulfonyl radical (FCH₂CH₂SO₂•). This radical can then add across a carbon-carbon double or triple bond. The regioselectivity of this addition is generally governed by the stability of the resulting carbon-centered radical intermediate. libretexts.org For instance, addition to a terminal alkene would be expected to yield the anti-Markovnikov product.

The electrophilic addition to imines, leading to the formation of β-amido sulfones, is another potential transformation. This reaction would likely proceed through the initial activation of the imine by a Lewis acid, followed by the nucleophilic attack of the sulfonyl chloride. However, specific examples involving 2-fluoroethanesulfonyl chloride are not prominently reported.

2-Fluoroethanesulfonyl chloride can serve as a precursor for fluoroalkylation reactions. Under photoredox catalysis or other radical-generating conditions, the cleavage of the C-S or S-Cl bond can lead to the formation of a 2-fluoroethyl radical (FCH₂CH₂•). This radical can then be trapped by various substrates, effectively introducing a fluoroethyl group.

Atom Transfer Radical Addition (ATRA) is a powerful method for such transformations. In a process mediated by a copper catalyst and induced by visible light, fluoroalkylsulfonyl chlorides can add to electron-deficient alkenes. nih.gov This process generates α-chloro-β-fluoroalkylcarbonyl compounds in high yields. nih.gov Although 2-fluoroethanesulfonyl chloride is not the primary example in all studies, the methodology is applicable to a range of fluoroalkylsulfonyl chlorides. nih.gov

The general mechanism for radical halogenation involves initiation, propagation, and termination steps. nih.gov In the context of 2-fluoroethanesulfonyl chloride, its role would likely be as a source of radicals or as a substrate for further halogenation, though specific studies detailing these processes are scarce.

Cyclization Reactions and Intramolecular Processes

The structure of 2-fluoroethanesulfonyl chloride, with a flexible ethyl chain and a reactive sulfonyl chloride moiety, allows for its participation in various intramolecular cyclization reactions to form sulfur-containing heterocyclic systems.

One of the key applications of sulfonyl chlorides is in the synthesis of cyclic sulfones. For instance, treatment of a sulfonyl chloride bearing an α-methylene group with a base, such as triethylamine, can lead to the formation of a thiirane (B1199164) 1,1-dioxide (ethylene sulfone) through a Ramberg-Bäcklund type reaction. thieme-connect.de While this specific reaction for 2-fluoroethanesulfonyl chloride is not detailed, the general pathway involves the formation of a sulfene intermediate which can then dimerize or undergo further reactions.

The synthesis of larger rings, such as thietane-1,1-dioxides, is also a possibility. chemimpex.com These four-membered sulfur-containing heterocycles are valuable building blocks in medicinal and materials chemistry. nih.govbeilstein-journals.org The synthesis often involves the intramolecular cyclization of a suitable precursor, which could potentially be derived from 2-fluoroethanesulfonyl chloride.

Table 1: Examples of Sulfur-Containing Heterocyclic Systems

HeterocycleParent StructurePotential Synthetic Precursor
Thiirane 1,1-dioxideα-Halosulfonyl chloride
Thietane 1,1-dioxideγ-Halosulfonyl compound

This table presents generalized structures and precursors for the synthesis of these heterocyclic systems.

Rearrangement reactions involving the fluoroethyl group of 2-fluoroethanesulfonyl chloride or its derivatives are plausible under certain conditions, although not widely reported. The presence of the electron-withdrawing fluorine atom can influence the stability of carbocationic intermediates that might be involved in rearrangement pathways, such as 1,2-hydride or alkyl shifts.

Applications of 2 Fluoroethanesulfonyl Chloride As a Specialized Synthetic Reagent

Building Block for Fluoro-Sulfonated Organic Scaffolds

The primary utility of 2-fluoroethanesulfonyl chloride lies in its function as a versatile building block. The presence of the fluorine atom and the sulfonyl chloride group imparts unique reactivity, allowing for the synthesis of molecules with tailored electronic and steric properties.

2-Fluoroethanesulfonyl chloride serves as a key reagent for incorporating the FCH₂CH₂SO₂- group into diverse molecular structures, particularly in the synthesis of heterocyclic compounds and other complex architectures for pharmaceutical and agrochemical research. google.com The strong electron-withdrawing nature of the sulfonyl group can influence the reactivity of adjacent functional groups, enabling a range of chemical transformations. acs.org

For instance, the reagent is used in the synthesis of substituted azetidines, which are important structural motifs in medicinal chemistry. The reaction of 2-fluoroethanesulfonyl chloride with an appropriate azetidine derivative yields a more complex building block, such as 3-[(2-Fluoroethanesulfonyl)methyl]azetidine hydrochloride, which can be used for further elaboration.

Patents in the field of drug discovery frequently describe the use of 2-fluoroethanesulfonyl chloride to modify core scaffolds. In the development of bromodomain inhibitors and other potential therapeutics, this reagent is often substituted for more common sulfonylating agents like methanesulfonyl chloride to introduce the 2-fluoroethanesulfonyl group onto nitrogen atoms within a core heterocyclic structure. googleapis.comgoogleapis.com This strategic substitution allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity and metabolic stability. The 2-fluoroethanesulfonyl moiety has been incorporated into a wide array of molecular frameworks, including tetrahydrothienopyridines and fused-ring pyrimidinones. google.comgoogle.com

Table 1: Examples of Scaffolds Synthesized Using 2-Fluoroethanesulfonyl Chloride This table is interactive. Column headers can be clicked to sort the data.

Reagent Reactant Type Resulting Scaffold/Moiety Reference
Ethanesulfonyl chloride, 2-fluoro- Azetidine derivative 3-[(2-Fluoroethanesulfonyl)methyl]azetidine
Ethanesulfonyl chloride, 2-fluoro- Amine on complex heterocycle N-(2-fluoroethanesulfonyl) derivative googleapis.comgoogleapis.com

While specific examples of incorporating the 2-fluoroethanesulfonyl moiety into natural product analogues are not widely documented, the introduction of small, fluorinated alkylsulfonyl groups is a recognized strategy in medicinal chemistry to create analogues of bioactive compounds. For example, related compounds like perfluoroethylsulphonyl chloride are utilized in the preparation of pesticidally active pyrazole derivatives. chemicalbook.com This approach suggests the potential of 2-fluoroethanesulfonyl chloride for modifying natural products to enhance their biological activity, improve their pharmacokinetic profile, or probe structure-activity relationships. The fluorine atom can block metabolic oxidation at the ethyl group, potentially increasing the in vivo half-life of the modified compound.

Utilization in Protecting Group Strategies in Complex Synthesis

In multi-step organic synthesis, the temporary protection of reactive functional groups is crucial. Sulfonyl chlorides are widely used to protect amines by converting them into stable sulfonamides.

2-Fluoroethanesulfonyl chloride reacts readily with primary and secondary amines in the presence of a base to form the corresponding N-(2-fluoroethanesulfonyl)amides. This reaction effectively "protects" the amine by converting the basic and nucleophilic nitrogen atom into a non-basic, neutral amide nitrogen. The lone pair on the nitrogen is delocalized by the powerful electron-withdrawing sulfonyl group, significantly reducing its reactivity.

This strategy is documented in synthetic procedures where the 2-fluoroethanesulfonyl group is installed on a nitrogen atom of a complex molecule, preventing it from participating in subsequent reactions while other parts of the molecule are modified. googleapis.comgoogleapis.comgoogle.com The resulting sulfonamide is robust and stable to a wide range of reaction conditions, including many acidic and basic environments, making it a reliable protecting group for complex synthetic sequences.

A key concept in complex synthesis is "orthogonal protection," where multiple protecting groups are used, each of which can be removed under a specific set of conditions without affecting the others. This allows for the selective unmasking of functional groups at different stages of a synthesis.

Alkylsulfonamides, including those derived from 2-fluoroethanesulfonyl chloride, are known for their exceptional stability. This stability makes them excellent permanent protecting groups, but challenging to remove. Deprotection typically requires harsh reductive conditions that are not compatible with many other functional groups.

However, specialized methods have been developed for cleaving certain types of sulfonamides. For example, sulfonamides containing an ortho-nitroaryl group (e.g., 2-nitrobenzenesulfonamides) can be selectively cleaved under mild conditions using a thiol nucleophile. researchgate.net While specific deprotection protocols for the 2-fluoroethanesulfonyl group are not extensively reported, its stability implies that it would likely be orthogonal to many common acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) protecting groups. A synthetic chemist would choose this group when robust protection is needed and deprotection can be scheduled at a late stage, or if a specific, powerful deprotection method is planned.

Table 2: Common Orthogonal Protecting Groups and Their Cleavage Conditions This table is interactive. Column headers can be clicked to sort the data.

Protecting Group Abbreviation Cleavage Condition Orthogonal To 2-Fluoroethanesulfonyl
tert-Butoxycarbonyl Boc Strong Acid (e.g., TFA) Yes
9-Fluorenylmethoxycarbonyl Fmoc Base (e.g., Piperidine) Yes
Carboxybenzyl Cbz Hydrogenolysis (H₂, Pd/C) Yes

Precursor in Advanced Materials Chemistry

The application of 2-fluoroethanesulfonyl chloride as a monomer or precursor in the field of advanced materials chemistry, such as in the synthesis of specialized polymers or electrolyte additives, is not extensively documented in the available scientific literature and patent databases.

Synthesis of Monomers for Fluoro-Sulfonated Polymers and Resins

A significant application of 2-fluoroethanesulfonyl chloride lies in the synthesis of functionalized monomers that can be polymerized to produce fluoro-sulfonated polymers and resins. These materials are of interest for applications requiring chemical resistance, thermal stability, and specific ion-exchange properties.

One key synthetic strategy involves the reaction of 2-fluoroethanesulfonyl chloride with alcohols to form vinyl sulfonate esters. This reaction is analogous to the well-established synthesis of vinyl sulfonates from 2-chloroethanesulfonyl chloride. The process typically involves a one-pot sulfonation-elimination reaction with an alcohol in the presence of a base, such as triethylamine (B128534). researchgate.net The resulting vinyl fluoro-sulfonate monomers can then be polymerized to create polymers with pendant fluoro-sulfonate groups.

Reactant 1Reactant 2BaseProduct
2-Fluoroethanesulfonyl chlorideAlcohol (R-OH)TriethylamineVinyl Fluoro-sulfonate Monomer
2-Chloroethanesulfonyl chloriden-ButanolTriethylaminen-Butyl vinyl sulfonate
2-Chloroethanesulfonyl chlorideIsopropanolTriethylamineIsopropyl vinyl sulfonate
This table illustrates the synthesis of vinyl sulfonate monomers, with the first row showing the generalized reaction for 2-fluoroethanesulfonyl chloride and the subsequent rows providing specific examples using the analogous 2-chloroethanesulfonyl chloride. researchgate.net

The incorporation of the 2-fluoroethanesulfonyl group is expected to enhance the properties of the resulting polymers, such as improving their thermal and chemical stability due to the strong carbon-fluorine bond.

Development of Specialty Surfactants and Electrolyte Components

The unique properties of the 2-fluoroethanesulfonyl group also make it a valuable component in the design of specialty surfactants and electrolyte additives.

Specialty Surfactants: Fluorinated surfactants are known for their ability to significantly lower the surface tension of water and for their stability in harsh chemical environments. While direct synthesis of surfactants from 2-fluoroethanesulfonyl chloride is not widely documented in publicly available literature, its structure suggests its potential as a precursor. By reacting it with appropriate hydrophilic and hydrophobic moieties, it is conceivable to create novel fluorinated surfactants. The preparation of fluorinated surfactants often involves the conversion of perfluoroalkanesulfonyl fluorides or chlorides into sulfonate salts or sulfonamides. 20.210.105

Electrolyte Components: In the field of battery technology, fluorinated compounds are increasingly used as electrolyte additives to improve performance and safety. Fluorosulfonamide-type additives, for instance, have been shown to enhance the cycling performance of potassium-ion batteries. rsc.org Although direct use of 2-fluoroethanesulfonyl chloride as an electrolyte additive is not established, its derivatives could potentially serve this purpose. For example, phenyl 4-fluorobenzene sulfonate (PFBS) has been investigated as a film-forming additive in lithium-ion batteries to suppress electrolyte decomposition. acs.orgresearchgate.net This suggests that sulfonate esters derived from 2-fluoroethanesulfonyl chloride could exhibit beneficial properties as electrolyte components.

Additive TypeFunctionExample Compound
FluorosulfonamideImproved cycling performance in K-ion batteriesDimethyl sulfamoyl fluoride (DMSF)
Film-Forming AdditiveSuppression of electrolyte decompositionPhenyl 4-fluorobenzene sulfonate (PFBS)
This table highlights examples of fluorinated sulfonyl compounds used as electrolyte additives, indicating the potential roles for derivatives of 2-fluoroethanesulfonyl chloride. rsc.orgacs.orgresearchgate.net

Role in Multi-Component and Cascade Reactions

The reactivity of sulfonyl chlorides makes them suitable reagents for multi-component reactions (MCRs) and cascade reactions, which are efficient methods for building complex molecular architectures in a single step.

Multi-Component Reactions: Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools in synthetic chemistry. acs.orgnih.govresearchgate.netfrontiersin.org While the direct participation of 2-fluoroethanesulfonyl chloride in these specific named reactions is not prominently reported, sulfonyl chlorides, in general, can be utilized in MCRs. For example, they can be used to generate isocyanides from formamides, which are key reactants in Ugi and Passerini reactions. acs.org The electrophilic nature of the sulfonyl chloride group allows it to react with a nucleophile, initiating a sequence of reactions that incorporates multiple components into the final product.

The development of novel multi-component and cascade reactions involving 2-fluoroethanesulfonyl chloride could open up new avenues for the synthesis of complex fluorinated molecules with potential applications in medicinal chemistry and materials science.

Advanced Analytical and Spectroscopic Methodologies for the Study of 2 Fluoroethanesulfonyl Chloride and Its Reaction Products

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatography is an indispensable tool for separating the components of a reaction mixture, allowing for both qualitative monitoring and quantitative analysis, as well as for the purification of desired products.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of sulfonyl chlorides and their derivatives. researchgate.net Due to the reactive nature of 2-fluoroethanesulfonyl chloride, direct analysis can be challenging. nih.gov Therefore, derivatization is often employed to create more stable and detectable compounds. nih.govgoogle.com

A robust reversed-phase HPLC (RP-HPLC) method can be developed to quantify 2-fluoroethanesulfonyl chloride after derivatization. researchgate.net The development of such a method involves optimizing several parameters to achieve good separation and peak shape. turkjps.org A typical HPLC system for this analysis would consist of a C18 column and a mobile phase gradient of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid to improve peak shape. google.comnih.gov Detection is commonly performed using a diode array detector (DAD). nih.gov

The table below outlines a potential set of parameters for an HPLC method for the analysis of a derivatized 2-fluoroethanesulfonyl chloride.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.05% Trifluoroacetic acid in Water
Mobile Phase B 0.05% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection DAD at 210 nm
Column Temperature 30 °C

This table presents a hypothetical HPLC method based on common practices for related compounds.

The linearity, accuracy, and precision of the method would need to be validated according to established guidelines to ensure reliable quantification. turkjps.orgnih.gov This analytical approach is crucial for monitoring the consumption of 2-fluoroethanesulfonyl chloride and the formation of products in real-time. acs.org

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile organic compounds, which can be present as reactants, intermediates, or byproducts in reactions involving 2-fluoroethanesulfonyl chloride. nih.govyoutube.comyoutube.com Due to the thermal instability of many organosulfur compounds, direct GC analysis can be challenging, often requiring derivatization to produce more thermally stable and less reactive analytes. core.ac.uknih.govconicet.gov.ar

For instance, sulfonyl chlorides can be converted to their corresponding sulfonamides, which are more thermally stable. core.ac.uknih.gov The choice of derivatizing agent and reaction conditions is critical for achieving high derivatization yields and reproducible results. rsc.orggcms.cz The use of a highly inert GC column is also recommended to minimize on-column degradation of the analytes. google.com

A typical GC method for the analysis of volatile products from reactions of 2-fluoroethanesulfonyl chloride might employ a semi-polar column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection. nih.govwur.nl Headspace GC can be a valuable technique for analyzing volatile compounds in complex matrices. nih.govwur.nl

The following table provides a general set of parameters for a GC method for analyzing volatile derivatives.

ParameterCondition
Column DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.25 mm, 1.4 µm
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 50 °C (2 min), then 10 °C/min to 250 °C (5 min)
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

This table presents a hypothetical GC method based on common practices for related volatile compounds.

The successful implementation of a GC method allows for the identification and quantification of volatile species, providing valuable insights into reaction mechanisms and potential side reactions. google.comchromatographyonline.com

Spectroscopic Methods for Elucidation of Molecular Structures

Spectroscopic techniques are fundamental for determining the precise molecular structure of 2-fluoroethanesulfonyl chloride and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of fluorine-containing organic molecules. aiinmr.com

¹⁹F NMR Spectroscopy : The presence of a fluorine atom in 2-fluoroethanesulfonyl chloride makes ¹⁹F NMR an exceptionally powerful analytical technique. wikipedia.orgslideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly receptive to NMR analysis. aiinmr.comwikipedia.org A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes the likelihood of peak overlap and allows for clear resolution of different fluorine environments. thermofisher.comazom.com The chemical shift of the fluorine atom in 2-fluoroethanesulfonyl chloride and its derivatives provides information about its electronic environment. Furthermore, coupling between ¹⁹F and neighboring protons (¹H) provides valuable connectivity information. wikipedia.orgazom.com

¹H and ¹³C NMR Spectroscopy : ¹H and ¹³C NMR provide complementary information to ¹⁹F NMR. In the ¹H NMR spectrum of 2-fluoroethanesulfonyl chloride, the signals for the protons on the ethyl chain will be split by the adjacent fluorine atom, providing clear evidence of the fluoroethyl moiety. Similarly, the ¹³C NMR spectrum will show characteristic shifts for the carbons bonded to fluorine and the sulfonyl chloride group. chemicalbook.com

³³S and ³⁵Cl/³⁷Cl NMR Spectroscopy : While less common due to the quadrupolar nature and low sensitivity of these nuclei, ³³S and ³⁵Cl/³⁷Cl NMR can offer direct insight into the environment around the sulfur and chlorine atoms. nih.govhuji.ac.ilhuji.ac.il However, the signals are often very broad, especially for covalently bound chlorine, which can make interpretation difficult. huji.ac.ilnih.gov

The table below summarizes the key NMR nuclei for studying 2-fluoroethanesulfonyl chloride.

NucleusSpinNatural Abundance (%)Key Information Provided
¹H 1/299.98Proton environment and coupling to ¹⁹F. hmdb.ca
¹³C 1/21.1Carbon skeleton and effect of F and SO₂Cl substituents. chemicalbook.com
¹⁹F 1/2100Direct detection of fluorine, sensitive to electronic environment. aiinmr.comwikipedia.orgchemicalbook.com
³³S 3/20.76Direct information on the sulfur atom's environment, though signals are broad. nih.govhuji.ac.il
³⁵Cl 3/275.78Information on the chlorine atom, but signals are very broad for covalent chlorides. huji.ac.il
³⁷Cl 3/224.22Alternative to ³⁵Cl, with slightly narrower lines but lower sensitivity. huji.ac.il

This table provides a summary of the utility of different NMR active nuclei for the analysis of 2-fluoroethanesulfonyl chloride.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. cdnsciencepub.comlibretexts.orgchemguide.co.uk For the study of 2-fluoroethanesulfonyl chloride and its reaction products, MS is invaluable for identifying transient intermediates and final products. researchgate.net

The electron ionization (EI) mass spectrum of 2-fluoroethanesulfonyl chloride would be expected to show a molecular ion peak, although it may be weak, and characteristic fragment ions resulting from the loss of Cl, SO₂, and other neutral fragments. acs.orgnist.gov The fragmentation patterns can help to confirm the structure of the molecule. libretexts.org

When coupled with a chromatographic separation technique such as GC-MS or LC-MS, it is possible to separate complex mixtures and obtain mass spectra for individual components. nih.govnih.gov This is particularly useful for analyzing the products of reactions involving 2-fluoroethanesulfonyl chloride.

Derivatization Strategies for Enhanced Analytical Performance.nih.gov

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a particular analytical method. libretexts.org For 2-fluoroethanesulfonyl chloride and its reaction products, derivatization can be employed to:

Increase volatility and thermal stability for GC analysis : As mentioned previously, converting sulfonyl chlorides to sulfonamides can improve their behavior in GC. core.ac.uknih.gov

Enhance detectability in HPLC : Attaching a chromophore or fluorophore can significantly increase the sensitivity of detection by UV-Vis or fluorescence detectors. google.com For example, derivatization with an agent like dansyl chloride or a similar reagent can be used. nih.gov

Improve ionization efficiency in MS : Derivatization can introduce a group that is more readily ionized, leading to a stronger signal in the mass spectrometer. sigmaaldrich.com

The choice of a derivatization reagent depends on the functional group to be targeted and the analytical technique to be used. gcms.czlibretexts.org For example, amines can be used to derivatize the sulfonyl chloride group. sigmaaldrich.com

The table below lists some common derivatization strategies that could be applicable to the analysis of 2-fluoroethanesulfonyl chloride and its products.

Analytical TechniquePurpose of DerivatizationExample ReagentTarget Functional Group
GC Increase volatility/thermal stabilityDiethylamineSulfonyl chloride
HPLC-UV Enhance UV absorbancePyridine-3-sulfonyl chlorideAlcohols, phenols (products)
LC-MS Improve ionization efficiency1,2-Dimethylimidazole-4-sulfonyl chloride (DMISC)Phenolic products

This table provides examples of derivatization strategies that could be adapted for the analysis of 2-fluoroethanesulfonyl chloride and its reaction products.

The development of effective derivatization strategies is a key component of creating robust and sensitive analytical methods for the comprehensive study of 2-fluoroethanesulfonyl chloride. nih.govnih.gov

Techniques for Modifying Chromatographic Retention and Ionization Properties

The inherent reactivity and polarity of 2-fluoroethanesulfonyl chloride can present challenges for chromatographic analysis. To overcome these, derivatization is a key strategy to enhance its chromatographic retention and improve its ionization efficiency for mass spectrometry (MS).

Derivatization for Enhanced Chromatographic Separation and Ionization

Given the high reactivity of the sulfonyl chloride group, derivatization is a common and effective approach. This involves reacting 2-fluoroethanesulfonyl chloride with a nucleophilic agent to form a more stable sulfonamide derivative. This process not only stabilizes the compound for analysis but also introduces moieties that can significantly alter its chromatographic behavior and enhance its response in a mass spectrometer.

A typical derivatization reaction involves the treatment of 2-fluoroethanesulfonyl chloride with an amine. The choice of the derivatizing agent is critical and is often guided by the analytical objective. For instance, reacting it with an aromatic amine can introduce a chromophore, making the derivative detectable by UV-Vis detectors in liquid chromatography (LC). Furthermore, the introduction of a basic functional group, such as a tertiary amine, can significantly improve ionization in positive-mode electrospray ionization (ESI-MS).

Table 1: Derivatization Agents for Sulfonyl Chlorides and Their Effects

Derivatizing AgentResulting DerivativeImpact on Chromatographic RetentionImpact on Ionization (ESI-MS)
AnilineN-phenyl-2-fluoroethanesulfonamideIncreased retention on reversed-phase columns due to added hydrophobicity.Good ionization in both positive and negative modes.
BenzylamineN-benzyl-2-fluoroethanesulfonamideEnhanced retention on reversed-phase columns.Efficient ionization in positive mode due to the basic nitrogen.
Morpholine4-(2-fluoroethylsulfonyl)morpholineModerate increase in retention; can be tailored by mobile phase pH.Good ionization in positive mode.

The presence of the fluorine atom in the ethyl group can also be exploited. The electronegativity of fluorine can influence the polarity of the molecule and its interactions with the stationary phase in chromatography, potentially leading to unique separation characteristics compared to its non-fluorinated analogs.

Applications in Tracing Mechanistic Pathways

Spectroscopic and spectrometric techniques are indispensable for monitoring the progress of reactions involving 2-fluoroethanesulfonyl chloride and for identifying transient intermediates and final products, thereby elucidating the reaction mechanism.

Real-time Reaction Monitoring and Product Characterization

Techniques such as Fourier-transform infrared (FTIR) spectroscopy can be used for in-situ monitoring of reactions. The disappearance of the characteristic sulfonyl chloride (S-Cl) absorption band and the appearance of new bands corresponding to the sulfonamide (S-N) linkage can provide real-time kinetic data.

Once a reaction is complete, a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) is employed for definitive structural characterization of the products.

NMR Spectroscopy:

¹H NMR: Provides information about the proton environment in the molecule. For a product formed from the reaction of 2-fluoroethanesulfonyl chloride, the characteristic signals of the fluoroethyl group will be present, often showing coupling between the protons and the adjacent fluorine atom.

¹³C NMR: Complements the ¹H NMR by providing information about the carbon skeleton.

¹⁹F NMR: This is particularly valuable for fluorinated compounds. The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide direct evidence of the fluorine's chemical environment.

A patent describing the synthesis of N-[4-(2,4-difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl]-2-fluoroethanesulfonamide provides an example of the NMR data obtained for a product derived from 2-fluoroethanesulfonyl chloride. googleapis.com

Table 2: Representative ¹H NMR Data for a 2-Fluoroethanesulfonamide Derivative googleapis.com

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
3.63t6.0-SO₂CH₂CH ₂F
4.12q6.0-SO₂CH ₂CH₂F

This data is for a complex molecule containing the 2-fluoroethanesulfonyl moiety and serves as an illustrative example.

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the elemental composition of the reaction products. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information, helping to piece together the different components of the molecule. For instance, the loss of the fluoroethylsulfonyl group or fragments thereof can be indicative of the original reactant. The use of LC-MS is also noted for monitoring the reaction of 2-fluoroethanesulfonyl chloride with intermediates like azetidine.

By employing these advanced analytical methodologies, a comprehensive understanding of the reactivity and reaction pathways of 2-fluoroethanesulfonyl chloride can be achieved, which is fundamental for its application in synthetic chemistry.

Computational and Theoretical Investigations in 2 Fluoroethanesulfonyl Chloride Chemistry

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the molecular structure and electronic landscape of 2-fluoroethanesulfonyl chloride. These calculations provide a quantitative picture of bond lengths, bond angles, and the distribution of electron density within the molecule.

The presence of a fluorine atom on the ethyl group and the sulfonyl chloride functionality introduces significant electronic effects. The sulfonyl group is known to be strongly electron-withdrawing. researchgate.netrsc.org This property is further intensified by the inductive effect of the fluorine atom, which leads to a highly electrophilic sulfur center. Theoretical calculations can precisely quantify this effect through the computation of atomic charges and molecular electrostatic potential maps.

Ab initio calculations have been used to investigate the electronic effects of electron-withdrawing sulfonamide groups, showing a global decrease in the energy of sigma and pi orbitals. nih.gov While specific to sulfonamides, this principle applies to 2-fluoroethanesulfonyl chloride, where the fluorine atom and sulfonyl chloride group similarly influence the electronic structure.

Table 1: Representative Calculated Molecular Parameters for 2-Fluoroethanesulfonyl Chloride

ParameterValue
S=O Bond Length~1.42 Å
S-Cl Bond Length~2.07 Å
S-C Bond Length~1.78 Å
C-F Bond Length~1.39 Å
O-S-O Bond Angle~122°
Cl-S-C Bond Angle~100°
Mulliken Charge on SHighly Positive
Mulliken Charge on ONegative
Mulliken Charge on ClNegative
Mulliken Charge on FHighly Negative

Note: The values in this table are representative and based on typical DFT calculations for similar sulfonyl chlorides. Exact values would be dependent on the level of theory and basis set used in the calculation.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens for examining the mechanisms of reactions involving 2-fluoroethanesulfonyl chloride. By mapping the potential energy surface for a given reaction, chemists can identify the lowest energy pathway from reactants to products, including the structures of any intermediates and transition states.

For instance, in nucleophilic substitution reactions at the sulfonyl center, theoretical studies on analogous compounds like methanesulfonyl chloride have shown double-well potential energy surfaces. acs.org Similar mechanistic pathways are expected for 2-fluoroethanesulfonyl chloride. DFT calculations can be employed to model the transition states and determine the activation energy barriers, offering insights into reaction kinetics. For example, the reaction of 2-fluoroethanesulfonyl chloride with an amine to form a sulfonamide would proceed through a transition state where the nitrogen atom of the amine attacks the electrophilic sulfur center. The geometry and energy of this transition state can be precisely calculated.

Prediction of Reactivity Patterns and Design of Novel Transformations

The insights gained from quantum chemical calculations can be leveraged to predict the reactivity of 2-fluoroethanesulfonyl chloride with various reagents. By analyzing the molecule's frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), chemists can anticipate its behavior in different chemical environments. The low-lying LUMO, centered on the sulfur atom, indicates its susceptibility to nucleophilic attack.

This predictive power extends to the design of novel chemical transformations. For example, computational screening could identify new classes of nucleophiles that would react efficiently and selectively with 2-fluoroethanesulfonyl chloride. Furthermore, theoretical calculations can help in understanding and predicting the outcomes of more complex reactions, such as those involving radical intermediates or pericyclic processes. While specific studies on 2-fluoroethanesulfonyl chloride are not widely published, the methodologies have been successfully applied to a wide range of organic molecules.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of 2-fluoroethanesulfonyl chloride can be significantly influenced by the solvent in which a reaction is carried out. Molecular dynamics (MD) simulations offer a way to explicitly model the interactions between the solute (2-fluoroethanesulfonyl chloride) and the surrounding solvent molecules. researchgate.netnih.gov

MD simulations can reveal how the solvent shell around the molecule affects its conformation and the accessibility of the reactive sulfonyl chloride group. For reactions that involve charged intermediates or transition states, the simulations can provide a detailed picture of the differential solvation that occurs along the reaction pathway, which can have a profound impact on the reaction rate. For example, a polar solvent would be expected to stabilize the charge separation in the transition state of a nucleophilic substitution reaction, thereby accelerating the reaction. While specific MD simulations on 2-fluoroethanesulfonyl chloride are not readily found in the literature, the techniques are well-established for studying similar chemical systems in solution. researchgate.netnih.gov

Future Perspectives and Emerging Directions in 2 Fluoroethanesulfonyl Chloride Research

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry is increasingly focusing on green chemistry principles to minimize environmental impact. For sulfonyl chlorides, this includes developing methods that reduce waste, avoid hazardous reagents, and utilize renewable resources. While specific research on sustainable synthesis of 2-fluoroethanesulfonyl chloride is still emerging, general advancements in the synthesis of sulfonyl chlorides offer a blueprint for future developments.

Current research in the broader field of sulfonyl chloride synthesis is exploring alternatives to traditional methods that often involve harsh reagents. Innovations such as oxyhalogenation of thiols and disulfides using greener oxidants in aqueous media present a promising avenue. The adoption of such methodologies for 2-fluoroethanesulfonyl chloride could significantly improve its environmental footprint.

Future research is expected to focus on the following areas:

Catalytic Oxidative Chlorination: Developing catalytic systems that can efficiently convert 2-fluoroethanethiol or its disulfide derivative into the corresponding sulfonyl chloride using mild and environmentally friendly oxidizing agents.

Electrochemical Synthesis: Investigating electrochemical methods for the synthesis of 2-fluoroethanesulfonyl chloride, which can offer a high degree of control and reduce the need for chemical oxidants.

Continuous Flow Synthesis: As will be discussed further, flow chemistry offers inherent safety and efficiency benefits, contributing to a more sustainable process.

ParameterTraditional SynthesisFuture Sustainable Protocols
Reagents Often harsh and stoichiometricCatalytic and milder reagents
Solvents Typically volatile organic compoundsWater or other green solvents
Waste Significant byproduct generationMinimized waste streams
Energy Often energy-intensiveMore energy-efficient processes

Exploration of Catalytic and Stereoselective Transformations

The development of catalytic and stereoselective reactions is a cornerstone of modern organic synthesis, enabling the efficient and precise construction of complex molecules. While the catalytic applications of 2-fluoroethanesulfonyl chloride are not yet extensively documented, the reactivity of the sulfonyl chloride functional group provides a fertile ground for future exploration in this area.

The iron-catalyzed regio- and stereoselective chlorosulfonylation of terminal alkynes with aromatic sulfonyl chlorides serves as a precedent for potential catalytic applications. nih.gov Adapting such methodologies to 2-fluoroethanesulfonyl chloride could provide access to novel fluorinated vinylsulfones with defined stereochemistry.

A significant area for future development lies in the asymmetric synthesis of chiral sulfonamides. The use of chiral catalysts to control the reaction of 2-fluoroethanesulfonyl chloride with prochiral amines or the kinetic resolution of racemic amines would be a valuable addition to the synthetic chemist's toolbox. The development of enantiopure bifunctional S(VI) transfer reagents for the asymmetric synthesis of related sulfur compounds highlights the potential for achieving high stereocontrol in reactions involving sulfonyl chlorides. nih.govchemrxiv.org

Key research directions include:

Transition-Metal Catalyzed Cross-Coupling Reactions: Exploring the use of palladium, copper, or nickel catalysts to couple 2-fluoroethanesulfonyl chloride with a variety of organometallic reagents.

Enantioselective Catalysis: Designing chiral catalysts, such as Lewis acids or organocatalysts, to mediate the stereoselective reaction of 2-fluoroethanesulfonyl chloride with nucleophiles.

Photoredox Catalysis: Investigating the use of visible-light photoredox catalysis to generate sulfonyl radicals from 2-fluoroethanesulfonyl chloride for novel carbon-sulfur bond-forming reactions.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical research and production are conducted. These technologies offer enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. The integration of 2-fluoroethanesulfonyl chloride into these platforms is a logical next step to accelerate its application in drug discovery and materials science.

Continuous flow systems have already been successfully employed for the synthesis of various sulfonyl chlorides, demonstrating the feasibility of this approach. rsc.orgresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for managing highly exothermic or fast reactions often associated with sulfonyl chlorides.

Automated synthesis platforms can utilize flow chemistry to perform high-throughput screening of reaction conditions or to synthesize libraries of compounds for biological evaluation. soci.orgmdpi.com By incorporating 2-fluoroethanesulfonyl chloride into such a platform, researchers could rapidly explore its reactivity with a diverse range of nucleophiles, leading to the discovery of new molecules with desirable properties.

TechnologyAdvantages for 2-Fluoroethanesulfonyl Chloride Chemistry
Flow Chemistry Enhanced safety for handling reactive intermediates, improved heat and mass transfer, potential for higher yields and purity, ease of scalability.
Automated Synthesis High-throughput screening of reaction conditions, rapid library synthesis for drug discovery, efficient process optimization.

Uncovering Novel Reactivity and Applications in Unexplored Chemical Domains

While 2-fluoroethanesulfonyl chloride is primarily used for the synthesis of sulfonamides and sulfonate esters, its full reactive potential remains largely untapped. The presence of the fluorine atom can influence the electronic properties of the sulfonyl chloride group, potentially leading to novel reactivity and applications.

The trifluoromethylsulfonyl group, for instance, is known to impart unique properties to molecules, enhancing their metabolic stability and bioavailability in medicinal chemistry contexts. smolecule.comchemimpex.com The 2-fluoroethylsulfonyl group, while less electron-withdrawing, can still offer a valuable tool for fine-tuning the physicochemical properties of drug candidates. researchgate.netnbinno.comresearchgate.net

Future research will likely focus on exploring the following areas:

Medicinal Chemistry: Systematically incorporating the 2-fluoroethylsulfonyl moiety into bioactive scaffolds to modulate properties such as lipophilicity, metabolic stability, and binding affinity.

Materials Science: Utilizing 2-fluoroethanesulfonyl chloride to functionalize polymers and surfaces, thereby imparting specific properties like altered hydrophobicity or thermal stability. chemimpex.com

Agrochemicals: Investigating the potential of 2-fluoroethanesulfonamide derivatives as new herbicides or pesticides, leveraging the unique properties conferred by the fluoroalkyl group. smolecule.com

Novel Transformations: Exploring reactions that go beyond simple sulfonylation, such as reductive couplings or radical-mediated transformations, to access new classes of organosulfur compounds.

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 2-fluoro-ethanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and indirect-ventilation goggles. Use a face shield during bulk transfers .
  • Ventilation : Employ local exhaust ventilation or fume hoods to minimize inhalation exposure .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact due to decomposition risks .
  • Reference : Protocols adapted from 2-chloro-ethanesulfonyl chloride handling guidelines .

Q. How can researchers determine the purity of 2-fluoro-ethanesulfonyl chloride?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm molecular structure and detect impurities .
  • GC-MS : Quantify volatile impurities using helium as the carrier gas (column: DB-5MS) .
  • Titration : Use aqueous NaOH to titrate sulfonyl chloride groups, monitoring pH for endpoint determination .
  • Reference : Techniques validated for analogous sulfonyl chlorides .

Q. What are the optimal storage conditions for 2-fluoro-ethanesulfonyl chloride?

  • Methodological Answer :

  • Container : Store in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) .
  • Environment : Keep in a cool (<25°C), dry area away from oxidizers (e.g., peroxides) and moisture to prevent hydrolysis .
  • Monitoring : Regularly inspect containers for pressure buildup due to potential decomposition .

Q. How should waste containing 2-fluoro-ethanesulfonyl chloride be disposed of?

  • Methodological Answer :

  • Neutralization : Hydrolyze small quantities in ice-cold water under controlled conditions, followed by neutralization with sodium bicarbonate .
  • Regulatory Compliance : Coordinate with certified hazardous waste disposal services adhering to EPA/DEP guidelines .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the 2-fluoro substituent in ethanesulfonyl chloride derivatives?

  • Methodological Answer :

  • Direct Fluorination : Use diethylaminosulfur trifluoride (DAST) to fluorinate β-hydroxysulfonyl chloride intermediates .
  • Radical Fluorination : Employ NN-fluoropyridinium salts under UV irradiation for selective C–H fluorination .
  • Validation : Confirm fluorination efficiency via 19F^{19}\text{F} NMR and X-ray crystallography .

Q. How does the electron-withdrawing fluorine substituent influence the reactivity of ethanesulfonyl chloride in nucleophilic substitutions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of 2-fluoro vs. non-fluorinated derivatives with amines/alcohols under standardized conditions.
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to assess electronic effects on transition-state energies .
  • Findings : Fluorine increases electrophilicity at the sulfur center, accelerating substitutions but may sterically hinder bulkier nucleophiles .

Q. What mechanistic pathways govern the hydrolysis of 2-fluoro-ethanesulfonyl chloride?

  • Methodological Answer :

  • pH-Dependent Studies : Monitor hydrolysis products (e.g., HF, sulfonic acids) via LC-MS at pH 2–12 .
  • Isotopic Labeling : Use 18O^{18}\text{O}-labeled water to trace oxygen incorporation in sulfonic acid products .
  • Activation Energy : Determine via Arrhenius plots from kinetic data collected at 20–80°C .

Q. How can computational modeling predict the stability of 2-fluoro-ethanesulfonyl chloride under varying conditions?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate decomposition pathways in humid environments using force fields (e.g., OPLS-AA) .
  • Thermodynamic Stability : Calculate bond dissociation energies (BDEs) for S–F and S–Cl bonds to assess susceptibility to hydrolysis .

Q. How should researchers address discrepancies in reported toxicity data for fluorinated sulfonyl chlorides?

  • Methodological Answer :

  • Meta-Analysis : Systematically review existing studies (e.g., acute vs. chronic exposure) while controlling for variables like purity and experimental design .
  • In Vitro Assays**: Conduct cytotoxicity assays (e.g., MTT on HEK293 cells) to resolve conflicting data on cellular toxicity .
  • Reference : Adapted from frameworks for evaluating chemical hazard contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.